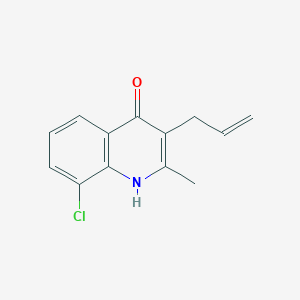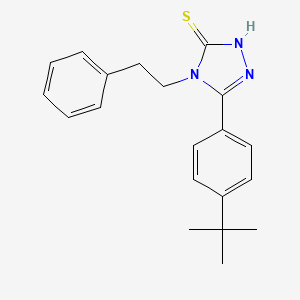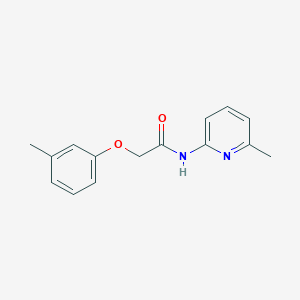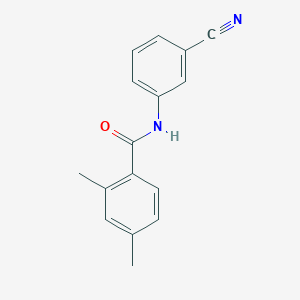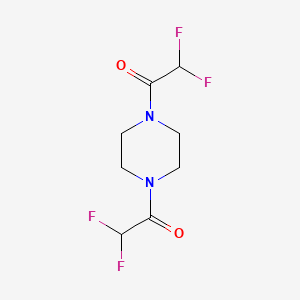
1,4-bis(difluoroacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(difluoroacetyl)piperazine, also known as DFAP, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of piperazine derivatives and is characterized by its difluoroacetyl groups attached to the piperazine ring. DFAP has been studied for its potential use in various fields, including medicinal chemistry, material science, and chemical biology.
作用機序
The mechanism of action of 1,4-bis(difluoroacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to selectively bind to certain proteins, which can affect their function and interactions in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and has demonstrated promising results in preclinical studies. This compound has also been shown to have antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
In material science, this compound has been shown to improve the mechanical and chemical properties of surfaces. This compound-coated surfaces have been shown to have increased resistance to corrosion, wear, and friction.
実験室実験の利点と制限
1,4-bis(difluoroacetyl)piperazine has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. This compound is also soluble in common organic solvents, which makes it easy to handle and use in various applications. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
1,4-bis(difluoroacetyl)piperazine has several potential future directions for scientific research. In medicinal chemistry, this compound could be further studied as a potential drug candidate for the treatment of cancer and other diseases. This compound could also be studied for its potential use in combination with other drugs to enhance their efficacy.
In material science, this compound could be further studied for its potential use as a coating material for various surfaces. This compound could also be studied for its potential use in nanotechnology applications, such as the fabrication of nanoscale devices and sensors.
In chemical biology, this compound could be further studied for its potential use as a chemical probe for the study of protein-protein interactions. This compound could also be studied for its potential use in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in various fields, including medicinal chemistry, material science, and chemical biology. This compound has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. This compound also has several potential future directions for scientific research, which could lead to new discoveries and applications in various fields.
合成法
1,4-bis(difluoroacetyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with difluoroacetyl chloride. The reaction proceeds under mild conditions and can be optimized for high yield. The resulting product is a white crystalline powder that is soluble in common organic solvents.
科学的研究の応用
1,4-bis(difluoroacetyl)piperazine has been studied for its potential use in various scientific research fields. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. This compound has been shown to inhibit the growth of cancer cells and has demonstrated promising results in preclinical studies.
In material science, this compound has been studied for its potential use as a coating material for various surfaces. This compound has been shown to form a thin film on surfaces, which can improve their mechanical and chemical properties. This compound-coated surfaces have been shown to have increased resistance to corrosion, wear, and friction.
In chemical biology, this compound has been studied for its potential use as a chemical probe for the study of protein-protein interactions. This compound has been shown to selectively bind to certain proteins and can be used to study their function and interactions in cells.
特性
IUPAC Name |
1-[4-(2,2-difluoroacetyl)piperazin-1-yl]-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPEUKYJDMHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(F)F)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

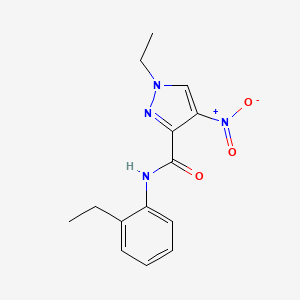
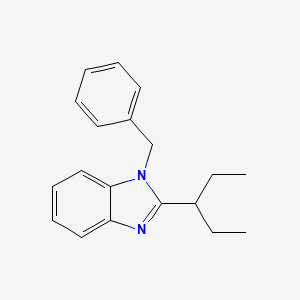
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
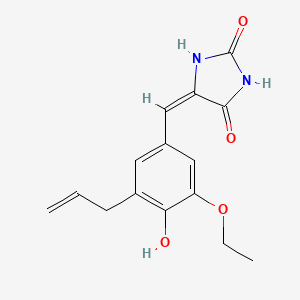
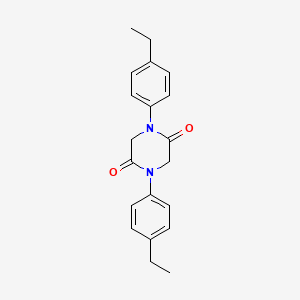

![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
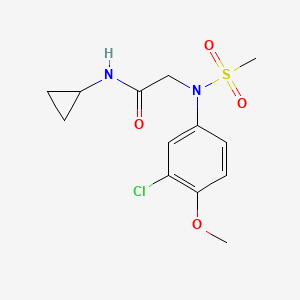
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
